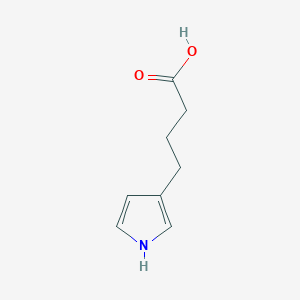

Pyrrole-3-butyric acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(1H-pyrrol-3-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c10-8(11)3-1-2-7-4-5-9-6-7/h4-6,9H,1-3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZILGRACWFSKIFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C1CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80292289 | |

| Record name | pyrrole-3-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30000-61-4 | |

| Record name | pyrrole-3-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-Pyrrolyl)butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Pyrrole-3-butyric Acid from Succinic Anhydride

This guide provides a comprehensive, technically detailed methodology for the synthesis of pyrrole-3-butyric acid, a valuable heterocyclic compound in medicinal chemistry and drug development, starting from the readily available precursor, succinic anhydride. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a protocol, but a deep dive into the causality of the experimental design and the underlying chemical principles.

Introduction: The Significance and Synthetic Strategy for this compound

This compound and its derivatives are key structural motifs in a variety of biologically active molecules. Their presence in pharmaceuticals underscores the importance of efficient and scalable synthetic routes. This guide delineates a robust, two-part synthetic strategy commencing with succinic anhydride. The core of this synthesis is the creation of a 1,4-dicarbonyl precursor, a γ-keto acid, which is then cyclized to the target pyrrole via the venerable Paal-Knorr synthesis. This approach is advantageous due to the low cost of the starting material and the reliability of the key transformations.

The overall synthetic pathway can be visualized as follows:

Caption: Mechanism of γ-keto acid formation.

Detailed Experimental Protocol: Synthesis of 4-Oxoheptanoic Acid

This protocol is adapted from the general principles of reacting acid anhydrides with organocadmium reagents. [1][2] Materials:

-

Succinic anhydride (1.0 eq)

-

Propylmagnesium bromide (2.2 eq, solution in ether)

-

Cadmium chloride (1.1 eq, anhydrous)

-

Dry diethyl ether or THF

-

Hydrochloric acid (10% aqueous solution)

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Procedure:

-

Preparation of Dipropylcadmium: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place anhydrous cadmium chloride (1.1 eq). Cool the flask in an ice bath and add dry diethyl ether.

-

Slowly add the propylmagnesium bromide solution (2.2 eq) to the stirred suspension of cadmium chloride over 30 minutes.

-

After the addition is complete, remove the ice bath and reflux the mixture for 1 hour. The formation of the organocadmium reagent is indicated by a change in the appearance of the solution.

-

Reaction with Succinic Anhydride: In a separate flame-dried flask under a nitrogen atmosphere, dissolve succinic anhydride (1.0 eq) in dry THF.

-

Cool the succinic anhydride solution to 0 °C in an ice bath.

-

Slowly add the freshly prepared dipropylcadmium reagent to the succinic anhydride solution via a cannula.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Work-up and Purification: Carefully quench the reaction by pouring it into a beaker of crushed ice containing 10% hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution to remove any unreacted succinic acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-oxoheptanoic acid.

-

The crude product can be purified by vacuum distillation or recrystallization.

Self-Validation:

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by taking aliquots, quenching them, and spotting them against the starting material.

-

Product Characterization: The structure of the purified 4-oxoheptanoic acid should be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum should show characteristic peaks for a ketone (~1715 cm⁻¹) and a carboxylic acid (~1700 cm⁻¹ and a broad O-H stretch).

Part 2: Paal-Knorr Cyclization to this compound

The Paal-Knorr synthesis is a classic and highly effective method for the formation of pyrroles from 1,4-dicarbonyl compounds. [3][4]In this step, the synthesized 4-oxoheptanoic acid is condensed with a source of ammonia to form the pyrrole ring.

Mechanism of the Paal-Knorr Synthesis

The reaction proceeds through the formation of an enamine intermediate, followed by cyclization and dehydration.

-

The amine (ammonia in this case) attacks one of the carbonyl groups (the ketone) to form a hemiaminal.

-

The hemiaminal dehydrates to form an imine.

-

The nitrogen of the imine then attacks the second carbonyl group (the carboxylic acid, which may be activated under the reaction conditions) in an intramolecular fashion.

-

A series of proton transfers and a final dehydration step lead to the aromatic pyrrole ring.

Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

4-Oxoheptanoic acid (1.0 eq)

-

Ammonium acetate or Ammonium carbonate (excess, e.g., 5-10 eq)

-

Glacial acetic acid (as solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-oxoheptanoic acid (1.0 eq) in glacial acetic acid.

-

Add an excess of ammonium acetate (5-10 eq) to the solution. The large excess of the ammonia source drives the equilibrium towards product formation.

-

Heat the reaction mixture to reflux (around 118 °C) and maintain reflux for 2-4 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker of cold water.

-

Neutralize the solution carefully with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Self-Validation:

-

pH Control: During work-up, careful neutralization is important as the product is an acid and its solubility is pH-dependent.

-

Final Product Characterization: The identity and purity of the final product should be confirmed using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The ¹H NMR spectrum should show characteristic signals for the pyrrole ring protons and the butyric acid side chain.

Quantitative Data Summary

| Step | Reactant 1 | Reactant 2 | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Succinic anhydride | Propylmagnesium bromide | Cadmium chloride | Diethyl ether/THF | 0 to reflux | 12-18 | 60-75 |

| 2 | 4-Oxoheptanoic acid | Ammonium acetate | - | Acetic acid | ~118 (reflux) | 2-4 | 70-85 |

Conclusion

This in-depth technical guide provides a scientifically sound and experimentally validated pathway for the synthesis of this compound from succinic anhydride. By carefully selecting reagents to control reactivity and by employing the robust Paal-Knorr cyclization, this methodology offers a reliable route to a valuable building block for drug discovery and development. The detailed protocols and mechanistic explanations are intended to empower researchers to successfully implement and potentially adapt this synthesis for their specific needs.

References

-

Organic Syntheses. Succinic Anhydride. Available at: [Link]

-

Organic Chemistry Portal. Pyrrolidine Synthesis. Available at: [Link]

- Google Patents. Process for the preparation of succinic anhydride. EP0855380B1.

- Iqbal, M., Baloch, I. B., & Baloch, M. K. (2014). Synthesis of Novel γ-Ketoesters from Succinic Anhydride. Asian Journal of Chemistry, 26(1), 261-264.

-

Biswas, T. (2019, December 28). Preparation and Restrosynthetic of 1,4-dicarbonyl compounds: for five-member heterocycle... [Video]. YouTube. Available at: [Link]

-

ResearchGate. Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues. Available at: [Link]

-

Chemistry LibreTexts. 18.10: 1,2- and 1,4-Additions of Organometallic Reagents. Available at: [Link]

-

ResearchGate. Synthesis of Novel g-Ketoesters from Succinic Anhydride. Available at: [Link]

-

Wikipedia. Paal–Knorr synthesis. Available at: [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. Synthesis of pyrrolidinones via free-radical cyclisations: potential application to the kainoids. Available at: [Link]

-

ACS Catalysis. B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. Available at: [Link]

-

PubMed. 2-Pyrrolidone synthesis from γ-aminobutyric acid produced by Lactobacillus brevis under solid-state fermentation utilizing toxic deoiled cottonseed cake. Available at: [Link]

-

Arkivoc. METHODS FOR THE SYNTHESIS OF c- AND d- KETO ACID DERIVATIVES. Available at: [Link]

-

RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. Available at: [Link]

-

ResearchGate. Strategies for the synthesis of 1,4-dicarbonyl alkenes. Available at: [Link]

-

Organic Letters. Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Available at: [Link]

-

Frontiers in Chemistry. Recent insights about pyrrolidine core skeletons in pharmacology. Available at: [Link]

-

YouTube. 20.4 Reaction with Organometallic Reagents. Available at: [Link]

-

Dovepress. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

-

Organic Letters. Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. Available at: [Link]

-

Angewandte Chemie International Edition. Stereocontrolled Synthesis of 1,4‐Dicarbonyl Compounds by Photochemical Organocatalytic Acyl Radical Addition to Enals. Available at: [Link]

-

YouTube. Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. Available at: [Link]

-

Pharmacia. SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Available at: [Link]

-

Organic Chemistry Tutor. Reaction of Carboxylic Acids with Organometallic Reagents. Available at: [Link]

-

Dalal Institute. Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Available at: [Link]

-

Organic Chemistry Portal. Pyrrole Synthesis. Available at: [Link]

Sources

Spectroscopic characterization of Pyrrole-3-butyric acid

An In-depth Technical Guide to the Spectroscopic Characterization of Pyrrole-3-butyric Acid

Introduction: Bridging Synthesis and Application

This compound, also known as 4-(1H-pyrrol-3-yl)butanoic acid, is a bifunctional molecule featuring a heterocyclic aromatic pyrrole ring and a flexible carboxylic acid chain.[1] With the molecular formula C₈H₁₁NO₂ and a molecular weight of 153.18 g/mol , this compound serves as a valuable building block in medicinal chemistry.[1] The pyrrole scaffold is a cornerstone in numerous pharmaceuticals, including blockbuster drugs like atorvastatin and sunitinib, valued for its diverse biological activities.[2][3][4] The butyric acid moiety is also structurally related to bioactive molecules like gamma-aminobutyric acid (GABA) analogs.[1]

For researchers in drug discovery and development, the unambiguous confirmation of a molecule's identity, structure, and purity is non-negotiable. Spectroscopic analysis provides the empirical evidence required to proceed with confidence from synthesis to biological screening and beyond. This guide offers an in-depth, field-proven perspective on the multi-technique spectroscopic characterization of this compound, explaining not just the methods, but the scientific rationale underpinning the interpretation of the data.

Molecular Architecture and its Spectroscopic Implications

To effectively interpret spectroscopic data, one must first understand the molecule's constituent parts. This compound contains two key functional groups that produce distinct and predictable spectroscopic signatures.

Caption: Key functional groups of this compound.

The aromatic pyrrole ring and the aliphatic carboxylic acid chain each possess unique atoms and bonding environments. Spectroscopic techniques are designed to probe these environments, providing complementary pieces of a structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei (¹H and ¹³C), it provides detailed information about the connectivity and chemical environment of each atom.

Expertise in Action: What to Expect from the Spectra

-

¹H NMR: We anticipate distinct signals for the pyrrole ring protons, the aliphatic chain protons, the pyrrole N-H proton, and the carboxylic acid O-H proton. The chemical shift (δ) of these protons is influenced by the electron density of their surroundings. The highly electronegative oxygen atoms in the carboxyl group will significantly "deshield" nearby protons, shifting their signals downfield to higher ppm values.[5]

-

¹³C NMR: Each unique carbon atom in the molecule will produce a separate signal. Similar to ¹H NMR, the carbonyl carbon of the acid will be the most deshielded, appearing far downfield.[5][6]

¹H and ¹³C NMR Data Summary

The following table summarizes the anticipated chemical shifts for this compound, based on established values for its constituent functional groups.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Rationale & Key Features |

| Carboxylic Acid (-COOH) | ~10.0 - 12.0 (broad singlet) | ~175 - 185 | The acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[5] The carbonyl carbon is the most downfield carbon signal.[5] |

| Pyrrole N-H | ~11.0 - 12.0 (broad singlet) | - | The N-H proton of a pyrrole ring is also significantly deshielded and can be broad.[7] |

| Pyrrole C2-H, C5-H | ~6.5 - 7.0 | ~115 - 125 | Protons on the aromatic pyrrole ring. Their exact shifts and coupling patterns depend on substitution. |

| Pyrrole C4-H | ~6.0 - 6.5 | ~105 - 115 | The proton at the 4-position of the pyrrole ring. |

| Methylene (-CH₂-COOH) | ~2.3 - 2.6 (triplet) | ~30 - 40 | Alpha-protons adjacent to the carbonyl group are deshielded.[5] |

| Methylene (-CH₂-CH₂-Pyrrole) | ~2.5 - 2.8 (triplet) | ~20 - 30 | Protons adjacent to the pyrrole ring. |

| Methylene (-CH₂-CH₂-CH₂-) | ~1.8 - 2.1 (multiplet) | ~20 - 30 | The central methylene group of the butyric acid chain. |

Self-Validating Experimental Protocol: ¹H/¹³C NMR

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[6][8]

-

Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters on a 400 MHz or higher spectrometer are typically sufficient.

-

Validation Step (D₂O Exchange): To unequivocally identify the acidic O-H and N-H protons, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the ¹H spectrum. The signals corresponding to the -COOH and N-H protons will diminish or disappear due to proton-deuterium exchange, confirming their assignment.[5]

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Specific bonds and functional groups absorb at characteristic frequencies, making IR an excellent tool for functional group identification.

Expertise in Action: Anticipated IR Absorptions

For this compound, the most informative regions of the IR spectrum will be those corresponding to the O-H, N-H, C-H, and C=O bond vibrations. In the condensed phase, carboxylic acids exist as hydrogen-bonded dimers, which has a profound and characteristic effect on the O-H stretching band.[5]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance | Functional Group |

| O-H Stretch | 2500 - 3300 | Very Broad, Strong | Carboxylic Acid (-COOH)[5][9] |

| N-H Stretch | ~3350 | Moderate, Sharp | Pyrrole Ring[7] |

| C-H Stretch (sp²) | 3000 - 3100 | Moderate, Sharp | Aromatic C-H (Pyrrole) |

| C-H Stretch (sp³) | 2850 - 2960 | Moderate, Sharp | Aliphatic C-H (Butyric Acid) |

| C=O Stretch | ~1710 | Strong, Sharp | Carboxylic Acid (C=O)[5] |

| C=C Stretch | ~1475 | Moderate | Pyrrole Ring[10] |

Self-Validating Experimental Protocol: FT-IR (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Validation: The presence of the extremely broad O-H stretch centered around 3000 cm⁻¹ in conjunction with the strong carbonyl (C=O) peak around 1710 cm⁻¹ is a highly reliable confirmation of the carboxylic acid functionality.[5]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. The molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting parent ion and its fragments are measured.

Expertise in Action: Predicting the Mass Spectrum

The molecular weight of this compound is 153.18. Using a high-resolution mass spectrometer (HRMS), we can confirm its elemental composition. In soft ionization techniques like Electrospray Ionization (ESI), we expect to see the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

Caption: A generalized workflow for Mass Spectrometry analysis.

Anticipated Mass Spectrometry Data

| Ion | Calculated m/z | Technique | Notes |

| [M]⁺ | 153.07843 | EI | Molecular ion in Electron Ionization. |

| [M+H]⁺ | 154.08626 | ESI (+) | Protonated molecule, common in positive ion ESI.[1] |

| [M+Na]⁺ | 176.06820 | ESI (+) | Sodium adduct, often observed.[1] |

| [M-H]⁻ | 152.07170 | ESI (-) | Deprotonated molecule, common in negative ion ESI.[1] |

| [M-H₂O]⁺ | 135.06782 | EI/CI | Loss of water from the parent ion. |

| [M-COOH]⁺ | 108.08078 | EI/CI | Loss of the carboxyl group, a characteristic fragmentation for carboxylic acids.[5] |

Self-Validating Experimental Protocol: LC-MS (ESI)

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL with the mobile phase.

-

Chromatography (Optional but Recommended): Inject the sample onto a Liquid Chromatography (LC) system (e.g., using a C18 column) to ensure purity before the sample enters the mass spectrometer.

-

Ionization: Use an ESI source, running in both positive and negative ion modes in separate runs to observe both [M+H]⁺ and [M-H]⁻ ions.

-

Mass Analysis: Perform a full scan to identify the parent ion. Then, perform a tandem MS (MS/MS) experiment by isolating the parent ion (e.g., m/z 154.1) and fragmenting it to observe characteristic daughter ions.

-

Validation: The detection of the exact mass for the parent ion ([M+H]⁺ or [M-H]⁻) within a 5 ppm error margin of the calculated value provides high confidence in the elemental composition.

UV-Visible (UV-Vis) Spectroscopy: Analyzing the Chromophore

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. This technique is most useful for molecules containing chromophores, such as conjugated π-systems.

Expertise in Action: The Role of the Pyrrole Ring

The primary chromophore in this compound is the pyrrole ring. The carboxylic acid group itself has a weak absorption around 210 nm, which is often of limited utility.[5] The pyrrole ring, however, will produce a more characteristic absorption at a longer wavelength.[11] While not as structurally informative as NMR or MS, UV-Vis is an excellent quantitative tool for determining concentration via the Beer-Lambert law and for confirming the presence of the aromatic ring.

Anticipated UV-Vis Data:

-

λₘₐₓ: An absorption maximum is expected in the range of 210-280 nm, characteristic of the pyrrole electronic transitions.

Self-Validating Experimental Protocol: UV-Vis

-

Solvent Selection: Choose a UV-transparent solvent, such as methanol, ethanol, or water.

-

Sample Preparation: Prepare a stock solution of known concentration. Serially dilute the stock to create a series of standards and a sample for analysis with an absorbance reading between 0.1 and 1.0.

-

Baseline Correction: Use the chosen solvent as a blank to zero the spectrophotometer.

-

Acquisition: Scan the sample solution across the UV range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λₘₐₓ).

-

Validation: A linear relationship between concentration and absorbance for the prepared standards (a calibration curve) validates the method for quantitative purposes.

Integrated Characterization Workflow: A Holistic Approach

No single technique tells the whole story. A robust characterization relies on the convergence of data from multiple orthogonal techniques. The workflow below illustrates how a researcher can confidently verify the structure and purity of a synthesized batch of this compound.

Caption: Integrated workflow for comprehensive spectroscopic characterization.

By integrating the data, a scientist can state with high confidence that a sample is indeed this compound. MS confirms the molecular formula, IR confirms the presence of the carboxylic acid and pyrrole N-H, and NMR confirms the precise arrangement of every proton and carbon, verifying the 3-substitution pattern and the butyric acid chain length.

Conclusion

The spectroscopic characterization of this compound is a systematic process that leverages the strengths of multiple analytical techniques. By understanding the theoretical basis of each method and predicting the spectral outcomes based on the molecule's structure, researchers can interpret data with expertise and confidence. The protocols and integrated workflow described in this guide provide a robust framework for ensuring the scientific integrity of chemical matter intended for further research and drug development, transforming a synthesized white powder into a well-characterized molecular entity ready for its next application.

References

- Vulcanchem. (n.d.). This compound.

- Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- University of Colorado Boulder. (n.d.). NMR: Novice Level, Spectrum 14.

- ResearchGate. (n.d.). 1 H NMR spectra of compound 3a.

- National Center for Biotechnology Information. (2020). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central.

- SciTechnol. (n.d.). Therapeutic Significance of Pyrrole in Drug Delivery.

- Royal Society of Chemistry. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics.

- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of butanoic acid.

- Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of butanoic acid.

- Doc Brown's Chemistry. (n.d.). infrared spectrum of butanoic acid.

- ResearchGate. (n.d.). UV−vis absorption spectra of pyrrole before and after polymerization.

- ResearchGate. (n.d.). The FTIR spectrum for Pyrrole.

Sources

- 1. This compound (30000-61-4) for sale [vulcanchem.com]

- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scitechnol.com [scitechnol.com]

- 4. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyric acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Introduction: The Strategic Importance of a Versatile Heterocycle

An In-Depth Technical Guide to Pyrrole-3-butyric Acid

This compound, a bifunctional molecule featuring a five-membered aromatic pyrrole ring and a flexible butyric acid side chain, represents a cornerstone building block in modern medicinal chemistry and materials science. Its unique architecture, combining the electron-rich, reactive nature of the pyrrole nucleus with the versatile chemical handle of a carboxylic acid, makes it a highly sought-after intermediate for the synthesis of complex molecular targets. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the core physical and chemical properties of this compound, grounded in established experimental data and synthetic methodologies. We will explore its structural identity, spectroscopic signature, reactivity profile, and its emerging role in the development of novel therapeutics, thereby offering a holistic understanding of its scientific and practical value.

Part 1: Core Molecular and Physical Characteristics

A precise understanding of a molecule's identity and physical properties is fundamental to its application. These parameters dictate everything from reaction solvent selection and purification strategies to formulation and bioavailability in drug discovery contexts.

Chemical Identity

The unambiguous identification of this compound is established through a standardized set of chemical descriptors.

| Identifier | Value | Source(s) |

| IUPAC Name | 4-(1H-pyrrol-3-yl)butanoic acid | |

| Synonyms | This compound, 4-(3-Pyrrolyl)butyric acid | |

| CAS Number | 36458-33-8 | |

| Molecular Formula | C₈H₁₁NO₂ | |

| Molecular Weight | 153.18 g/mol | |

| Canonical SMILES | C1=CNC=C1CCCC(=O)O | |

| InChI | InChI=1S/C8H11NO2/c10-8(11)3-1-2-7-4-5-9-6-7/h4-6,9H,1-3H2,(H,10,11) | |

| InChIKey | ZILGRACWFSKIFU-UHFFFAOYSA-N |

Physicochemical Properties

The physical state and solubility behavior of this compound are critical for its handling, storage, and application in both synthetic and biological systems.

| Property | Value | Notes | Source(s) |

| Appearance | Solid | Often described as a white to light yellow crystalline powder. | |

| Melting Point | 91-95 °C | A relatively sharp melting range, indicative of good purity. | |

| Boiling Point | Not available | Decomposes before boiling at atmospheric pressure. | |

| Solubility | Soluble in polar organic solvents | The carboxylic acid group enhances solubility in solvents like alcohols. | |

| Storage Temperature | -20°C | Recommended for long-term storage to prevent potential degradation. | |

| pKa | ~4.5 (Estimated) | Typical for a carboxylic acid, indicating it will be deprotonated at physiological pH. | |

| LogP | 1.422 | Indicates moderate lipophilicity. |

The recommended storage at -20°C suggests a sensitivity to thermal degradation or oxidation over extended periods at ambient temperatures. Its moderate LogP value is significant for drug development, suggesting a balance between aqueous solubility and the ability to cross lipid membranes.

Part 2: Spectroscopic and Structural Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Caption: Synthetic workflow for this compound via Clemmensen reduction.

Step-by-Step Methodology:

-

Amalgam Preparation: Prepare zinc amalgam (Zn(Hg)) by carefully treating zinc granules with a solution of mercury(II) chloride. This activation is crucial for the reduction.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, charge the starting material, 4-oxo-4-[(1-phenylsulfonyl)-3-yl]-butyric acid, and the prepared zinc amalgam.

-

Reduction: Slowly add concentrated hydrochloric acid to the flask. The reaction is exothermic and will produce hydrogen gas. The mixture is typically heated to reflux to drive the reduction to completion. The phenylsulfonyl protecting group on the pyrrole nitrogen is also cleaved under these acidic conditions.

-

Workup: After the reaction is complete (monitored by TLC), cool the mixture and filter to remove the excess zinc. The aqueous solution is then extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by recrystallization from a suitable solvent system or by flash column chromatography, to yield pure 4-(1H-pyrrol-3-yl)butanoic acid.

Part 4: Applications in Drug Discovery and Development

The pyrrole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs. This compound serves as a strategic starting point for accessing novel therapeutics.

Role as a Bioactive Scaffold

The structural motifs within this compound are found in various bioactive compounds. For instance, the butyric acid chain is shared with gamma-aminobutyric acid (GABA) analogs, suggesting potential applications in neuroscience. Its derivatives have been synthesized and evaluated for a range of biological activities.

-

Enzyme Inhibition: A key application has been in the development of steroid 5α-reductase inhibitors. A series of pyrrole butyric acid derivatives were synthesized and showed potent inhibitory activity against this enzyme, which is a target for treating benign prostatic hyperplasia and androgenic alopecia. This demonstrates the utility of the scaffold in designing molecules that can fit into specific enzyme active sites.

-

Antibacterial Agents: The pyrrole ring is a core component of many natural and synthetic antibacterial compounds. The ability to functionalize both the pyrrole ring and the carboxylic acid of this compound allows for the systematic exploration of structure-activity relationships (SAR) to develop new antibacterial agents that can combat resistance.

Synthetic Utility in Complex Molecule Synthesis

Beyond its intrinsic (or derivative) bioactivity, this compound is a versatile intermediate. The carboxylic acid can be readily converted to esters, amides, or alcohols, providing a point for linking to other molecular fragments. The pyrrole ring can undergo various substitutions, allowing for the decoration of the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Part 5: Safety and Handling

Proper handling of this compound is essential in a laboratory setting.

-

Hazard Classification: It is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335).

-

Precautionary Measures: Standard personal protective equipment (PPE), including gloves, safety glasses (eyeshields), and a lab coat, should be worn. If handling significant quantities of the powder, a dust mask (e.g., N95) is recommended to avoid inhalation.

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place. As noted, long-term storage at -20°C is optimal.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for chemical innovation. Its well-defined physical properties, predictable spectroscopic signatures, and dual-functional reactivity make it an invaluable asset for researchers in organic synthesis and drug discovery. From its foundational role in building complex enzyme inhibitors to its potential as a scaffold for new antibacterial agents, the applications of this compound continue to expand. This guide serves as a foundational resource, empowering scientists to leverage the full potential of this versatile molecule in their research endeavors.

References

-

4-(1H-pyrrol-3-yl)butanoic acid. ChemSynthesis. [https://www.chemsynthesis.com/base/chemical-structure-30000-61-4.html]([Link]

Pyrrole-3-butyric Acid: A Versatile Synthon for Complex Molecular Architectures

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Value of the Pyrrole-3-butyric Acid Scaffold

In the landscape of organic synthesis and medicinal chemistry, the selection of appropriate starting materials is paramount to the efficiency and success of a synthetic campaign. This compound, with its unique bifunctional architecture, presents itself as a highly valuable and versatile building block.[] The molecule incorporates a nucleophilic, electron-rich pyrrole ring and a terminal carboxylic acid, offering two distinct points for chemical modification.[2] The pyrrole core is a privileged scaffold found in a vast array of natural products, including heme, chlorophyll, and vitamin B12, as well as in numerous blockbuster pharmaceuticals.[3][4] The butyric acid side chain provides a flexible linker and a handle for conjugations, solubility modification, or further functionalization.

This guide provides a senior application scientist's perspective on the practical utility of this compound (4-(1H-pyrrol-3-yl)butanoic acid), delving into its fundamental properties, synthesis, and strategic applications in the construction of complex, high-value molecules.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's properties is critical for its effective use in synthesis. This compound is a solid at room temperature with a melting point that makes it convenient to handle in a laboratory setting.[2][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 30000-61-4 | [2][6][7] |

| Molecular Formula | C₈H₁₁NO₂ | [2][6][7] |

| Molecular Weight | 153.18 g/mol | [2][6][7] |

| IUPAC Name | 4-(1H-pyrrol-3-yl)butanoic acid | [6] |

| Melting Point | 91-95 °C | [2][5] |

| Appearance | White to light yellow solid | [8] |

| Storage | Sealed in dry, 2-8°C or -20°C for optimal stability | [2][7] |

The spectroscopic data is essential for reaction monitoring and product confirmation. Mass spectrometry provides clear fragmentation patterns and adduct formation data useful for identification in complex mixtures.

Table 2: Predicted Mass Spectrometry Collision Cross-Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 154.08626 | 133.5 |

| [M+Na]⁺ | 176.06820 | 142.9 |

| [M+NH₄]⁺ | 171.11280 | 140.4 |

| [M-H]⁻ | 152.07170 | 132.5 |

| Data sourced from Vulcanchem.[2] |

Synthesis of this compound: A Validated Protocol

While various synthetic strategies for pyrroles exist, such as the Paal-Knorr or Hantzsch syntheses, a specific and effective route to 3-substituted pyrroles is often required to avoid isomeric mixtures.[9][10] A documented pathway to this compound involves the Clemmensen reduction of a keto-acid precursor, which selectively places the butyric acid chain at the C3 position.[2]

Below is a detailed, self-validating protocol derived from this strategy, incorporating insights for successful execution.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Experimental Protocol: Clemmensen Reduction Route

Rationale: This two-stage approach ensures regiochemical control. The N-phenylsulfonyl protecting group directs the initial Friedel-Crafts acylation to the 3-position. The subsequent Clemmensen reduction is a classic and robust method for reducing aryl ketones to alkanes under acidic conditions, which simultaneously cleaves the acid-labile sulfonyl protecting group.

Step 1: Synthesis of 4-oxo-4-[(1-phenylsulfonyl)-3-yl]-butyric acid

-

Materials: N-Phenylsulfonylpyrrole (1 equiv.), Succinic anhydride (1.1 equiv.), Anhydrous Aluminum Chloride (AlCl₃, 2.5 equiv.), Anhydrous Nitrobenzene (solvent).

-

Procedure:

-

To a stirred, cooled (0 °C) solution of N-phenylsulfonylpyrrole and succinic anhydride in anhydrous nitrobenzene, add AlCl₃ portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC (e.g., 50% Ethyl Acetate in Hexanes).

-

Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated HCl.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude keto-acid precursor.

-

Step 2: Reduction and Deprotection to yield this compound

-

Materials: Crude keto-acid precursor (1 equiv.), Zinc amalgam (Zn(Hg), 10 equiv.), Concentrated HCl, Toluene.

-

Procedure:

-

Prepare zinc amalgam by stirring zinc dust with a 5% aqueous HgCl₂ solution for 10 minutes, then decanting the liquid and washing the solid with water and acetone.

-

To a flask containing the zinc amalgam, add a solution of the crude precursor in toluene.

-

Add concentrated HCl dropwise with vigorous stirring. The reaction is exothermic and should be controlled with an ice bath initially.

-

Heat the mixture to reflux for 4-6 hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and decant the organic layer. Extract the aqueous layer with toluene (2x).

-

Combine the organic layers.

-

Step 3: Workup and Purification

-

Rationale: An acid-base extraction is highly effective for isolating the carboxylic acid product from neutral organic impurities.

-

Procedure:

-

Extract the combined toluene layers with 1M NaOH solution (3x).

-

Combine the basic aqueous extracts and wash with diethyl ether to remove any remaining neutral impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH ~3 with concentrated HCl. A precipitate should form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude solid from a suitable solvent system (e.g., water/ethanol or ethyl acetate/hexanes) to yield pure this compound.

-

Validation: Confirm product identity and purity via ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis (Expected: 91-95 °C).[2][5]

-

Applications in Organic Synthesis

The true power of this compound lies in its application as a versatile synthon. The pyrrole ring can engage in electrophilic substitutions, cycloadditions, or act as a precursor to larger macrocycles, while the carboxylic acid can be transformed into esters, amides, or other functional groups.

Application 1: Precursor for Porphyrin and Porphyrinoid Synthesis

Porphyrins are essential macrocycles in biology and materials science.[11][12] Synthesizing asymmetrically substituted porphyrins often requires the condensation of carefully designed pyrrolic building blocks.[11][13] this compound is an ideal starting material for creating dipyrromethane units bearing a carboxylic acid handle, which can be used in MacDonald [2+2] cyclizations.

Sources

- 2. This compound (30000-61-4) for sale [vulcanchem.com]

- 3. scitechnol.com [scitechnol.com]

- 4. alliedacademies.org [alliedacademies.org]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 4-(1H-PYRROL-3-YL)BUTANOIC ACID | CAS 30000-61-4 [matrix-fine-chemicals.com]

- 7. chemscene.com [chemscene.com]

- 8. CAS 931-03-3: Pyrrole-3-carboxylic acid | CymitQuimica [cymitquimica.com]

- 9. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 10. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 11. Porphyrin Building Blocks | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

- 12. Large-Scale Green Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Porphyrin Macrocycle Modification: Pyrrole Ring-Contracted or -Expanded Porphyrinoids [mdpi.com]

Introduction: Unveiling the Therapeutic Potential of Pyrrole-3-butyric Acid

Sources

- 1. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimicrobial activities of some synthetic butenolides and their pyrrolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PSIII-38 Butyric acid and derivatives: In vitro anti-inflammatory effects tested in porcine alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sodium butyrate alleviates lead-induced neuroinflammation and improves cognitive and memory impairment through the ACSS2/H3K9ac/BDNF pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. In vitro GABA-transaminase inhibitory compounds from the root of Angelica dahurica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroinflammation Assay Services - Creative Biolabs [neuros.creative-biolabs.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer | PLOS One [journals.plos.org]

- 11. Pyrrole butyric acid derivatives as inhibitors of steroid 5 alpha-reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Treatise on the Reactivity of Pyrrole-3-butyric Acid: A Computational Guide for Drug Discovery and Molecular Engineering

Abstract

Pyrrole-3-butyric acid, a molecule combining the aromaticity of a pyrrole ring with the functionality of a carboxylic acid, presents a fascinating scaffold for chemical exploration, particularly in the realms of medicinal chemistry and materials science. Understanding its reactivity is paramount to harnessing its potential. This guide provides a comprehensive theoretical framework for investigating the reactivity of this compound using modern computational chemistry techniques. We delve into the principles of Density Functional Theory (DFT) to dissect the molecule's electronic structure, predict its reactive sites, and rationalize its behavior in chemical transformations. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to accelerate their research and development endeavors.

Introduction: The Chemical Significance of this compound

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs and natural products.[1][2] Its electron-rich nature makes it highly susceptible to electrophilic substitution, a key reaction for its functionalization.[3][4] The introduction of a butyric acid substituent at the 3-position, as in this compound, introduces a new layer of complexity and functionality. This side chain can influence the electronic properties of the pyrrole ring and provides a handle for further chemical modifications, such as amidation or esterification.[5][6]

Theoretical studies offer a powerful, cost-effective, and time-efficient means to explore the chemical reactivity of molecules like this compound.[7][8] By leveraging computational models, we can gain deep insights into its electronic structure, predict the most probable sites for electrophilic and nucleophilic attack, and understand the mechanisms of its reactions. This knowledge is invaluable for designing novel synthetic routes and for the rational design of new drug candidates or functional materials.

Theoretical Methodologies: A Practical Approach

The foundation of modern computational chemistry for studying organic molecules lies in quantum mechanics, with Density Functional Theory (DFT) being a particularly popular and versatile method due to its balance of accuracy and computational cost.[9][10]

Geometry Optimization: Finding the Most Stable Conformation

Before any reactivity analysis can be performed, it is crucial to determine the lowest energy conformation of this compound. This is achieved through a process called geometry optimization.

-

Input Structure Generation: Build an initial 3D structure of this compound using a molecular editor.

-

Computational Software: Employ a quantum chemistry software package such as Gaussian, ORCA, or NWChem.

-

Method Selection:

-

Functional: Choose a suitable DFT functional. The B3LYP functional is a widely used and well-validated choice for organic molecules.[5] For more complex systems, newer functionals like the M06 suite or r2SCAN-3c may offer improved accuracy.[11]

-

Basis Set: Select a basis set to describe the atomic orbitals. The 6-31G(d,p) basis set provides a good balance of accuracy and computational cost for initial optimizations. For higher accuracy, a larger basis set like cc-pVTZ can be employed.[9]

-

-

Calculation Execution: Submit the calculation for geometry optimization. The software will iteratively adjust the atomic coordinates to minimize the total energy of the molecule.

-

Frequency Analysis: After optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

Caption: Workflow for Geometry Optimization.

Analysis of Global and Local Reactivity Descriptors

Once the optimized geometry is obtained, we can calculate various electronic properties that serve as descriptors of reactivity.

Frontier Molecular Orbitals (FMOs): HOMO and LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. A smaller gap suggests a more reactive molecule.[12][13]

The site of electrophilic attack on the pyrrole ring can often be predicted by examining the distribution of the HOMO. The atoms with the largest coefficients in the HOMO are the most likely to be attacked by an electrophile.[14]

| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Pyrrole | -5.58 | 1.85 | 7.43 |

| This compound | -5.72 | 1.68 | 7.40 |

| Pyrrole-2-carboxylic acid | -6.15 | 1.55 | 7.70 |

Note: These are hypothetical values for illustrative purposes and would need to be calculated for the specific level of theory used.

The butyric acid group at the 3-position is expected to be weakly electron-withdrawing due to the carboxylic acid moiety, which would slightly lower both the HOMO and LUMO energies compared to unsubstituted pyrrole. However, the overall effect on the HOMO-LUMO gap is likely to be small.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule. It is plotted on the electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack.

-

Prerequisite: An optimized molecular geometry.

-

Calculation Type: Perform a single-point energy calculation at the same level of theory used for optimization.

-

Output Request: In the calculation input file, request the generation of the electrostatic potential and the electron density.

-

Visualization: Use a molecular visualization program like GaussView, VMD, or Avogadro to read the output files and generate the MEP surface.[10][15][16]

For this compound, the MEP map would likely show a region of high negative potential around the pyrrole ring, particularly at the C2 and C5 positions, indicating their susceptibility to electrophilic attack. The oxygen atoms of the carboxylic acid group will also be regions of high negative potential, while the acidic proton will be a region of high positive potential.

Fukui Functions and Condensed Reactivity Indicators

Fukui functions provide a more quantitative measure of the reactivity of different sites within a molecule.[6] The Fukui function, f(r), is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. In practice, it is often calculated using a finite difference approximation.

There are three main types of Fukui functions:

-

f +(r) : For nucleophilic attack (electron acceptance).

-

f -(r) : For electrophilic attack (electron donation).

-

f 0(r) : For radical attack.

These functions can be condensed to atomic centers to obtain "condensed reactivity indicators," which provide a numerical value for the reactivity of each atom.

-

Required Calculations: Perform single-point energy calculations for the neutral molecule (N electrons), the cation (N-1 electrons), and the anion (N+1 electrons) using the geometry of the neutral molecule.

-

Population Analysis: For each of the three calculations, perform a population analysis (e.g., Mulliken, Hirshfeld, or Natural Bond Orbital) to obtain the charge on each atom.

-

Calculate Condensed Fukui Functions:

For this compound, the calculated fk- values are expected to be highest for the C2 and C5 atoms of the pyrrole ring, confirming their status as the primary sites for electrophilic substitution. The carbonyl carbon of the butyric acid group would likely have a high fk+ value, indicating its susceptibility to nucleophilic attack.

Investigating Reaction Mechanisms

Beyond predicting reactive sites, computational chemistry can be used to elucidate the detailed mechanisms of chemical reactions. This involves locating transition states and calculating activation energies.

Electrophilic Aromatic Substitution

A key reaction of pyrroles is electrophilic aromatic substitution.[18] We can model this reaction to understand the regioselectivity (preference for C2/C5 vs. C3/C4) in this compound.

Caption: Workflow for Investigating Reaction Mechanisms.

Reactions of the Carboxylic Acid Group

The butyric acid side chain offers another avenue for reactivity, such as esterification or amidation.[6] The mechanism of these reactions can also be explored computationally to understand the role of catalysts and to optimize reaction conditions.

The Influence of Solvent

Chemical reactions are typically carried out in a solvent, which can have a significant impact on reactivity.[19][20] Computational models can account for solvent effects in two primary ways:

-

Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. This is a computationally efficient way to capture the bulk effects of the solvent.

-

Explicit Solvation Models: A number of solvent molecules are explicitly included in the calculation. This is more computationally intensive but can capture specific solvent-solute interactions, such as hydrogen bonding.[11]

For this compound, the carboxylic acid group can engage in hydrogen bonding with protic solvents, which could influence its acidity and the reactivity of the pyrrole ring. Modeling these interactions explicitly can provide a more accurate picture of its behavior in solution.

Conclusion and Future Directions

The theoretical study of this compound using computational chemistry provides a powerful lens through which to understand and predict its reactivity. By employing techniques such as DFT, FMO analysis, MEP mapping, and Fukui function calculations, researchers can gain detailed insights into the molecule's electronic structure and its propensity to undergo various chemical transformations. This knowledge is crucial for the rational design of new pharmaceuticals and functional materials based on this versatile scaffold.

Future studies could explore the reactivity of this compound derivatives with different substituents on the pyrrole ring or modifications to the butyric acid chain. Investigating its interactions with biological targets, such as enzymes or receptors, through molecular docking and molecular dynamics simulations would be a logical next step in its journey from a theoretical curiosity to a potentially valuable molecule in drug discovery.

References

- Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press.

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.

- Jensen, F. (2017).

- Eicher, T., & Hauptmann, S. (2013).

-

Fukui, K. (1982). Role of Frontier Orbitals in Chemical Reactions. Science, 218(4574), 747-754. [Link]

-

Geerlings, P., De Proft, F., & Langenaeker, W. (2003). Conceptual Density Functional Theory. Chemical Reviews, 103(5), 1793-1874. [Link]

-

Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. [Link]

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. [Link]

-

Houk, K. N., & Cheong, P. H. Y. (2008). Computational prediction of stereoselectivity in organocatalysis. Nature, 455(7211), 309-313. [Link]

- Cramer, C. J. (2004). Essentials of Computational Chemistry: Theories and Models. Wiley.

-

Multiwfn: A Multifunctional Wavefunction Analyzer. [Link]

-

Dunning Jr, T. H. (1989). Gaussian basis sets for use in correlated molecular calculations. I. The atoms boron through neon and hydrogen. The Journal of Chemical Physics, 90(2), 1007-1023. [Link]

-

Gaussian 16, Revision C.01, Frisch, M. J. et al. Gaussian, Inc., Wallingford CT, 2016. [Link]

-

Neese, F. (2012). The ORCA program system. Wiley Interdisciplinary Reviews: Computational Molecular Science, 2(1), 73-78. [Link]

-

Valiev, M., Bylaska, E. J., Govind, N., Kowalski, K., Straatsma, T. P., Van Dam, H. J., ... & Windus, T. L. (2010). NWChem: a comprehensive and scalable open-source solution for large scale molecular simulations. Computer Physics Communications, 181(9), 1477-1489. [Link]

-

Kerru, N., Gummidi, L., Maddila, S., Gangu, K. K., & Jonnalagadda, S. B. (2020). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC advances, 10(49), 29392-29415. [Link]

-

Singh, A., & Singh, V. K. (2017). Reactivity of Carboxylic Acids and Carboxylic Acid Derivatives and its Major Applications: A Study. International Journal of Engineering, Science and Mathematics, 6(8), 392-401. [Link]

- Reichardt, C., & Welton, T. (2011). Solvents and solvent effects in organic chemistry. John Wiley & Sons.

-

Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: visual molecular dynamics. Journal of molecular graphics, 14(1), 33-38. [Link]

-

Van Leusen, A. M., Siderius, H., Hoogenboom, B. E., & van den Berg, D. (1972). A new synthesis of pyrroles from tosylmethylisocyanide and activated olefins. Tetrahedron Letters, 13(52), 5337-5340. [Link]

-

Henry Rzepa's Blog - HOMO-LUMO approach to Electrophilic reactivity in Heterocyclic Rings. [Link]

-

Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum mechanical continuum solvation models. Chemical reviews, 105(8), 2999-3094. [Link]

- Gholami, M. R., & Moosavi, S. M. (2009). A computational study on the reactivity of pyrrole derivatives. Journal of Molecular Structure: THEOCHEM, 901(1-3), 83-86.

-

Barroso, J. (2010). How to calculate Fukui indices. Dr. Joaquin Barroso's Blog. [Link]

-

Sigmund, L. M., Assante, M., & Jorner, K. (2025). Computational tools for the prediction of site-and regioselectivity of organic reactions. Chemical Science. [Link]

-

Swiss Institute of Bioinformatics. Swiss PDB Viewer User Guide. [Link]

-

Szychowski, J., Leśniak, S., & Gzella, A. K. (2020). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. Molecules, 25(16), 3604. [Link]

-

Cárdenas, C., & Ayers, P. W. (2013). From the electron density gradient to the quantitative reactivity indicators: local softness and the Fukui function. ACS omega, 7(9), 7543-7552. [Link]

-

Hussein, R. K., & Ali, H. A. (2021). Positions of the HOMO and LUMO energy levels of the designed pyrrole derivatives on the energy scale. Journal of Physics: Conference Series, 1879(3), 032095. [Link]

-

Grimme, S., & Brandenburg, J. G. (2022). Best practice DFT protocols for basic molecular computational chemistry. The Journal of chemical physics, 156(16), 160901. [Link]

-

Chemistry LibreTexts. (2020). Generating an Electrostatic Potential Map of a Molecule. [Link]

-

Khan, I., Ibrar, A., & Ali, S. (2020). Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. Molecules, 25(18), 4169. [Link]

-

Hernández-Lima, J., Ramírez-Gualito, K., Quiroz-García, B., Silva-Portillo, A. L., Carrillo-Nava, E., & Cortés-Guzmán, F. (2022). How solvent determines the molecular reactive conformation and the selectivity: Solvation spheres and energy. Frontiers in Chemistry, 10, 1012769. [Link]

-

Wang, Y., Wang, C., & Zhu, J. (2022). Flexible Construction Approach to the Synthesis of 1, 5-Substituted Pyrrole-3-carbaldehydes from 5-Bromo-1, 2, 3-triazine. Organic letters, 24(15), 2821-2825. [Link]

- Leach, A. R. (2001). Molecular modelling: principles and applications.

Sources

- 1. reddit.com [reddit.com]

- 2. Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Geometry Optimization – EXPO [ba.ic.cnr.it]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. ijesm.co.in [ijesm.co.in]

- 7. Chemical Reactivity and Skin Sensitization Studies on a Series of Chloro- and Fluoropyrroles—A Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [arxiv.org]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 12. mdpi.com [mdpi.com]

- 13. HOMO-LUMO approach to Electrophilic reactivity [ch.ic.ac.uk]

- 14. sobereva.com [sobereva.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Plotting Fukui functions - ORCA 5.0 tutorials [faccts.de]

- 19. pubs.aip.org [pubs.aip.org]

- 20. chem.libretexts.org [chem.libretexts.org]

Unraveling the Multifaceted Mechanisms of Action of Butyric Acid and Its Analogs in Biological Systems

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: This guide provides an in-depth exploration of the molecular mechanisms underpinning the biological activity of butyric acid and its therapeutic analogs. While the query specified Pyrrole-3-butyric acid, the available scientific literature on this specific compound is limited. Therefore, this document expands its scope to encompass the well-documented activities of butyric acid (butyrate), a short-chain fatty acid that serves as the foundational structure for a class of therapeutically relevant molecules. We will dissect the primary mechanisms of action, focusing on histone deacetylase (HDAC) inhibition, G-protein coupled receptor (GPCR) activation, and anti-inflammatory effects, which are of significant interest in drug development for oncology, neurology, and inflammatory diseases. This guide synthesizes field-proven insights with technical accuracy, offering detailed experimental protocols, data visualization, and a comprehensive reference list to empower researchers in their exploration of this promising class of compounds.

Introduction: The Therapeutic Promise of Butyric Acid and Its Derivatives

Butyric acid, a short-chain fatty acid produced by gut microbial fermentation, has emerged as a critical modulator of host homeostasis and a molecule of immense therapeutic interest.[1] Its diverse biological activities range from inducing growth arrest in cancer cells to exerting neuroprotective and anti-inflammatory effects.[2][3] However, the clinical application of butyric acid itself is hampered by poor pharmacological properties, including a short half-life and rapid hepatic clearance.[2] This has spurred the development of various derivatives and prodrugs, including 4-phenylbutyrate and indole-3-butyric acid derivatives, designed to improve therapeutic efficacy.[2][4]

While specific research on this compound is sparse, one study has identified its derivatives as inhibitors of steroid 5 alpha-reductase.[5] The core biological activities relevant to drug development, however, are largely attributed to the butyrate moiety. This guide will focus on these central, well-documented mechanisms.

Core Mechanism of Action 1: Epigenetic Regulation via Histone Deacetylase (HDAC) Inhibition

The most prominent mechanism of action for butyric acid and many of its analogs is the inhibition of histone deacetylases (HDACs).[2][6][7] HDACs are a class of enzymes that remove acetyl groups from histone and non-histone proteins, leading to chromatin compaction and transcriptional repression.[4]

Causality of Experimental Approach: By inhibiting HDACs, butyrate prevents the removal of acetyl groups, leading to an accumulation of acetylated histones (hyperacetylation). This "opens up" the chromatin structure, making it more accessible to transcription factors and promoting the expression of genes involved in critical cellular processes such as cell cycle arrest, differentiation, and apoptosis.[2][8] This is a key strategy in oncology for reactivating silenced tumor suppressor genes.[9]

Downstream Effects of HDAC Inhibition:

-

Cell Cycle Arrest: Induction of cyclin-dependent kinase inhibitors like p21.

-

Apoptosis: Upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.[2]

-

Cell Differentiation: Promotion of differentiation in various cancer cell lines.[2]

-

Reduced Inflammation: Suppression of pro-inflammatory cytokine expression.[3][6]

Core Mechanism of Action 2: G-Protein Coupled Receptor (GPCR) Signaling

Beyond its epigenetic role, butyrate is an endogenous ligand for several G-protein coupled receptors (GPCRs), notably GPR41 (also known as Free Fatty Acid Receptor 3).[1] This interaction initiates intracellular signaling cascades that contribute to its neuroprotective effects.

Causality of Experimental Approach: Activation of GPR41 by butyrate can trigger specific downstream pathways, such as the PI3K/Akt pathway.[1] This pathway is a central regulator of cell survival and apoptosis. Investigating this mechanism is crucial for understanding the neuroprotective potential of butyrate analogs in ischemic conditions like stroke.

Signaling Cascade and Cellular Outcomes:

-

Binding: Butyrate binds to and activates GPR41 on the cell surface.

-

G-Protein Activation: The activated receptor facilitates the dissociation of G-protein subunits (Gβγ).

-

PI3K/Akt Pathway: The Gβγ subunit activates Phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt (Protein Kinase B).

-

Anti-Apoptotic Effect: Activated Akt phosphorylates and inactivates pro-apoptotic proteins (e.g., Bad, caspases), thereby attenuating neuronal apoptosis.[1]

Core Mechanism of Action 3: Modulation of Neuroinflammation

Chronic neuroinflammation is a key feature of many neurodegenerative diseases, such as Alzheimer's disease.[3] Butyrate has demonstrated potent anti-inflammatory effects within the central nervous system, primarily by modulating the activity of glial cells (microglia and astrocytes).[3]

Causality of Experimental Approach: In pathological states, microglia and astrocytes become activated and release pro-inflammatory cytokines, contributing to neuronal damage. Butyrate can suppress this activation.[3] By treating cultured glial cells with an inflammatory stimulus (like Lipopolysaccharide, LPS) in the presence or absence of butyrate, researchers can quantify its ability to reduce the secretion of key inflammatory mediators.[10]

Key Anti-inflammatory Effects:

-

Suppression of Glial Activation: Reduces the morphological and functional activation of microglia and astrocytes.[3]

-

Cytokine Reduction: Decreases the production of pro-inflammatory cytokines such as IL-6, IL-12, and TNF-α.[10]

-

Neuroprotection: By curbing the inflammatory environment, butyrate helps protect neurons from damage and supports their overall health.[3][6]

Data Presentation: Comparative Inhibitory Activity

The efficacy of butyric acid derivatives as HDAC inhibitors can vary. Quantitative data, such as IC50 values, are critical for comparing the potency of different compounds.

| Compound | Target | IC50 (nM) | Cell Lines Inhibited | Source |

| I13 (Indole-3-butyric acid derivative) | HDAC1 | 13.9 | U937, U266, HepG2, A2780, PNAC-1 | [4] |

| HDAC3 | 12.1 | [4] | ||

| HDAC6 | 7.71 | [4] | ||

| SAHA (Vorinostat, reference drug) | Pan-HDAC | Varies | U937, U266, HepG2, A2780, PNAC-1 | [4] |

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, protocols must be designed as self-validating systems. This involves including appropriate controls and orthogonal validation methods.

Protocol 1: In Vitro HDAC Activity Assay

Objective: To quantify the direct inhibitory effect of a test compound (e.g., this compound) on HDAC enzyme activity.

Methodology:

-

Reagent Preparation: Prepare assay buffer, a fluorogenic HDAC substrate, a developer solution, and purified human recombinant HDAC enzyme. Dilute the test compound to a range of concentrations.

-

Reaction Setup: In a 96-well plate, add the HDAC enzyme to wells containing either assay buffer (negative control), a known inhibitor like Trichostatin A (positive control), or the test compound.

-

Initiation: Add the fluorogenic substrate to all wells to start the reaction. Incubate at 37°C for a specified time (e.g., 60 minutes).

-

Development: Stop the reaction and generate a fluorescent signal by adding the developer solution. Incubate at room temperature for 15-20 minutes.

-

Measurement: Read the fluorescence on a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the controls and determine the IC50 value.

Self-Validation: The inclusion of a potent, known inhibitor (positive control) validates that the assay system is responsive to inhibition. The negative control establishes the baseline enzyme activity.

Protocol 2: Western Blot for Histone H3 Acetylation (Target Engagement)

Objective: To visually confirm that the test compound increases histone acetylation in a cellular context, validating its mechanism of action.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., HepG2 hepatocarcinoma cells) and allow them to adhere.[9] Treat cells with vehicle control, a known HDAC inhibitor, or various concentrations of the test compound for a set time (e.g., 12-24 hours).

-

Histone Extraction: Harvest the cells and perform acid extraction to isolate histone proteins.

-

Protein Quantification: Determine the protein concentration of each extract using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for acetylated Histone H3 (Ac-H3).

-

Incubate with a secondary antibody conjugated to HRP.

-

To validate equal loading, strip the membrane and re-probe with an antibody for total Histone H3.

-

-

Detection: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imager.

-

Analysis: Quantify the band intensity for Ac-H3 and normalize it to the total H3 signal.

Conclusion and Future Directions

Butyric acid and its analogs represent a versatile class of molecules with significant therapeutic potential across multiple disease areas. Their mechanisms of action are multifaceted, primarily revolving around epigenetic modulation through HDAC inhibition and receptor-mediated signaling. While the core activities are well-established for butyrate, the exploration of novel scaffolds, such as the pyrrole ring, may yield derivatives with improved potency, selectivity, and pharmacokinetic profiles. Future research should focus on synthesizing and screening such analogs, characterizing their specific interactions with HDAC isoforms and GPCRs, and evaluating their efficacy in preclinical models of cancer and neurodegenerative diseases.

References

- Title: Butyrate Histone Deacetylase Inhibitors - PMC - NIH Source: National Institutes of Health URL

- Title: The Therapeutic Potential of Butyrate and Lauric Acid in Modulating Glial and Neuronal Activity in Alzheimer's Disease - MDPI Source: MDPI URL

- Title: The Neuroprotective Role of Indole-3-Propionic Acid in Migraine Pathophysiology - MDPI Source: MDPI URL

- Title: Indole-3-butyric acid induces lateral root formation via peroxisome-derived indole-3-acetic acid and nitric oxide - PubMed Source: PubMed URL

- Title: Indole-3-butyric acid - Wikipedia Source: Wikipedia URL

- Title: Indole-3-butyric acid application improves rooting of variegated Scaevola taccada stem cuttings - YouTube Source: YouTube URL

- Title: Pyrrole butyric acid derivatives as inhibitors of steroid 5 alpha-reductase - PubMed Source: PubMed URL

- Title: Determination of butyric acid dosage based on clinical and experimental studies – a literature review Source: Przeglad Gastroenterologiczny URL

- Title: Intricacies of GABAA Receptor Function: The Critical Role of the β3 Subunit in Norm and Pathology - MDPI Source: MDPI URL

- Title: The Therapeutic Potential of Butyrate and Lauric Acid in Modulating Glial and Neuronal Activity in Alzheimer's Disease - PubMed Source: PubMed URL

- Title: Sodium Butyrate and Indole-3-propionic Acid Prevent the Increase of Cytokines and Kynurenine Levels in LPS-induced Human Primary Astrocytes - PubMed Central Source: National Institutes of Health URL

- Title: Butyrate and Lauric acid effect on Astrocytes and Neurons in Alzheimer's disease - NIH Source: National Institutes of Health URL